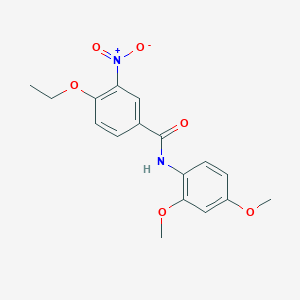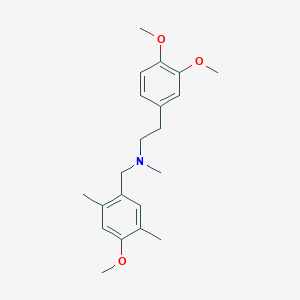![molecular formula C18H19N3O3 B5765497 N-(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5765497.png)
N-(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide, commonly referred to as MBHP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBHP belongs to the class of hydrazide-hydrazone derivatives and is known for its ability to inhibit the activity of enzymes that play a crucial role in the progression of various diseases.
Mechanism of Action
MBHP exerts its therapeutic effects by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in the development of various diseases, including cancer. CAs, on the other hand, are enzymes that are involved in the regulation of pH in the body and their inhibition has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects
MBHP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, MBHP has been shown to exhibit anti-inflammatory, antidiabetic, and antiviral activity. Studies have also shown that MBHP can improve insulin sensitivity, reduce blood glucose levels, and inhibit the replication of viruses such as HIV and HCV.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBHP is its high potency and selectivity, which makes it an attractive candidate for drug development. However, one of the limitations of MBHP is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on MBHP. One area of interest is the development of MBHP derivatives with improved solubility and pharmacokinetic properties. Another area of research is the identification of new targets for MBHP, which could expand its therapeutic potential beyond its current applications. Finally, there is a need for further studies to evaluate the safety and efficacy of MBHP in vivo, which could pave the way for its clinical development as a therapeutic agent.
Synthesis Methods
The synthesis of MBHP involves the reaction of 4-methylbenzoyl hydrazine with 4-nitrobenzoyl chloride followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 4-(carboxymethyl)phenylboronic acid to yield MBHP.
Scientific Research Applications
MBHP has been extensively studied for its potential therapeutic applications in various diseases. One of the most significant areas of research has been in the field of cancer treatment. Studies have shown that MBHP exhibits potent anticancer activity by inhibiting the activity of enzymes that are involved in cancer cell growth and proliferation.
properties
IUPAC Name |
N-[4-[[(4-methylbenzoyl)amino]carbamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-16(22)19-15-10-8-14(9-11-15)18(24)21-20-17(23)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFUBGWYBRGUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202513 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5765433.png)
![1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5765448.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzothiazole](/img/structure/B5765455.png)


![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)

![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)

